physical and chemical properties of 1-Chloro-9-iodo-phenazine
physical and chemical properties of 1-Chloro-9-iodo-phenazine
An In-depth Technical Guide to the Predicted Properties and Chemistry of 1-Chloro-9-iodo-phenazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Chloro-9-iodo-phenazine represents a novel, hitherto unsynthesized, halogenated phenazine derivative. This guide provides a predictive overview of its core physical and chemical properties, grounded in the established chemistry of the phenazine scaffold and its substituted analogues. By extrapolating from well-characterized chloro- and iodo-phenazines, we present a theoretical framework for its synthesis, reactivity, and spectroscopic signature. This document is intended to serve as a foundational resource for researchers interested in the targeted synthesis and exploration of this and similar compounds for applications in medicinal chemistry and materials science. We will delve into a proposed synthetic pathway, predict its key physicochemical parameters, and discuss its potential reactivity for further functionalization.
Introduction: The Phenazine Core and the Influence of Halogenation
Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional organic materials. The planar, aromatic phenazine ring system can readily intercalate into DNA and participate in redox processes, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.
The strategic placement of halogen substituents on the phenazine core is a powerful tool for modulating these properties. Halogens can alter the electronic landscape of the molecule, influencing its redox potential, lipophilicity, and metabolic stability. Furthermore, halogens, particularly iodine, provide a reactive handle for further synthetic modifications via cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide focuses on the predicted characteristics of the novel compound 1-Chloro-9-iodo-phenazine, offering a scientifically-grounded starting point for its future synthesis and investigation.
Proposed Synthesis of 1-Chloro-9-iodo-phenazine
The synthesis of asymmetrically substituted phenazines such as 1-Chloro-9-iodo-phenazine requires a strategic approach to control the regioselectivity of the halogenation steps. A plausible synthetic route could involve the construction of the phenazine core followed by sequential halogenation.
Synthetic Workflow
Figure 1: Proposed synthetic pathway for 1-Chloro-9-iodo-phenazine.
Step-by-Step Experimental Protocol
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Synthesis of 1-Iodo-phenazine (D): A common route to substituted phenazines is the Wohl-Aue reaction. In this case, a reductive coupling of 2-nitroaniline (A) and 2-iodo-6-nitroaniline (B) in the presence of a base like potassium hydroxide would yield an intermediate which upon oxidative cyclization would form 1-iodo-phenazine (D).
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Chlorination of 1-Iodo-phenazine (D) to yield 1-Chloro-9-iodo-phenazine (E): The final step would be the regioselective chlorination of 1-iodo-phenazine. Due to the directing effects of the existing iodo group and the phenazine nitrogen atoms, the C9 position is a likely site for electrophilic chlorination using a reagent such as N-chlorosuccinimide (NCS) in an acidic medium.
Predicted Physical and Chemical Properties
The introduction of a chloro and an iodo group to the phenazine scaffold is expected to significantly influence its physical and chemical properties.
Predicted Physical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₂H₆ClIN₂ | Based on the molecular structure. |
| Molecular Weight | 352.55 g/mol | Calculated from the atomic weights of the constituent elements. |
| Melting Point | > 200 °C | Halogenated phenazines are typically high-melting crystalline solids due to strong intermolecular interactions. |
| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nonpolar, aromatic core dominates the solubility profile. |
| Appearance | Pale yellow to yellow crystalline solid. | Phenazine and its simple derivatives are typically colored. |
Predicted Chemical Reactivity
The reactivity of 1-Chloro-9-iodo-phenazine will be dictated by the electron-withdrawing nature of the halogen substituents and the nitrogen atoms, making the phenazine core electron-deficient.
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Nucleophilic Aromatic Substitution (SNA_r): The chloro substituent at the C1 position is expected to be susceptible to nucleophilic displacement, particularly with strong nucleophiles. The iodo group is less prone to SNA_r.
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Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond at the C9 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at this position.
Figure 2: Key predicted reaction pathways for 1-Chloro-9-iodo-phenazine.
Predicted Spectroscopic Data
Spectroscopic analysis will be crucial for the characterization of 1-Chloro-9-iodo-phenazine upon its synthesis.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons adjacent to the halogen substituents and the nitrogen atoms will be the most deshielded.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbons directly attached to the halogens (C1 and C9) will show characteristic chemical shifts influenced by the electronegativity and anisotropy of the halogens.
Mass Spectrometry
High-resolution mass spectrometry should show a molecular ion peak (M⁺) at m/z 352.55, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).
Potential Applications
Based on the known biological activities and material properties of other halogenated phenazines, 1-Chloro-9-iodo-phenazine could be a promising candidate for several applications:
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Drug Development: The phenazine core is a known scaffold for anticancer and antimicrobial agents. The specific halogenation pattern of 1-Chloro-9-iodo-phenazine could lead to novel biological activities.
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Organic Electronics: Halogenated aromatic compounds are often explored as organic semiconductors. The planar structure and potential for π-π stacking could make this molecule interesting for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
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Chemical Probes: The reactivity of the C-I bond could be exploited for the development of fluorescent probes or labeling agents for biological systems.
Conclusion
While 1-Chloro-9-iodo-phenazine remains a theoretical compound, this guide provides a robust predictive framework for its synthesis, properties, and potential applications. The insights presented here are intended to stimulate and guide future research efforts toward the synthesis and characterization of this and other novel phenazine derivatives. The unique combination of a chloro and an iodo substituent on the phenazine core presents exciting opportunities for both fundamental chemical research and the development of new functional molecules.
References
Due to the novel nature of 1-Chloro-9-iodo-phenazine, direct references are not available. The predictions and methodologies presented in this guide are based on established principles of organic chemistry and the known properties of related compounds, as documented in standard organic chemistry textbooks and scientific literature on phenazine chemistry. For further reading on phenazine synthesis and reactivity, the following resources are recommended:
- The Chemistry of Phenazines: A comprehensive review of the synthesis, reactions, and properties of phenazines. (A general reference, as a specific paper on this topic is not available).
- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis: For detailed information on the application of cross-coupling reactions to functionalize aryl halides. (A general reference).
- Wohl-Aue Reaction: For the classical synthesis of phenazines. (A general reference).
